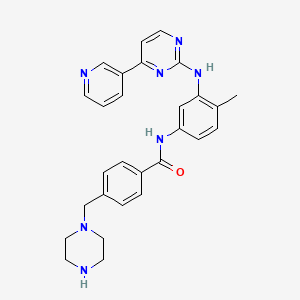
N-Desmetil Imatinib
Descripción general
Descripción
N-Desmetil Imatinib es un metabolito farmacológicamente activo del Imatinib, un inhibidor de la tirosina quinasa conocido que se utiliza principalmente en el tratamiento de la leucemia mieloide crónica (LMC) y los tumores estromales gastrointestinales (GIST). Este compuesto se forma a través del proceso metabólico que involucra enzimas del citocromo P450, particularmente CYP3A4 y CYP3A5 . This compound conserva una actividad biológica significativa, comparable a la de su compuesto original, Imatinib .
Aplicaciones Científicas De Investigación
N-Desmetil Imatinib tiene una amplia gama de aplicaciones de investigación científica, que incluyen:
Mecanismo De Acción
N-Desmetil Imatinib ejerce sus efectos inhibiendo la actividad de quinasas de tirosina específicas, incluidas BCR-ABL, c-KIT y el receptor del factor de crecimiento derivado de plaquetas (PDGFR). Estas quinasas juegan papeles cruciales en la proliferación y supervivencia celular. Al inhibir estos objetivos, this compound interrumpe las vías de señalización que impulsan el crecimiento y la supervivencia de las células cancerosas, lo que lleva a su apoptosis (muerte celular programada) .
Compuestos similares:
Imatinib: El compuesto original, utilizado ampliamente en el tratamiento del cáncer.
Nilotinib: Otro inhibidor de la tirosina quinasa con un mecanismo de acción similar.
Dasatinib: Un inhibidor de la quinasa multidiana utilizado en el tratamiento de la LMC.
Bosutinib: Un inhibidor de la quinasa dual Src/Abl utilizado en la terapia de la LMC.
Singularidad de this compound: this compound es único debido a su formación como metabolito del Imatinib y su retención de una actividad biológica significativa. A diferencia de otros metabolitos, continúa ejerciendo efectos terapéuticos, lo que lo convierte en un compuesto valioso tanto en entornos clínicos como de investigación .
Análisis Bioquímico
Biochemical Properties
N-Desmethyl Imatinib plays a crucial role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It is primarily metabolized by cytochrome P450 enzymes, specifically CYP3A4 and CYP3A5 . These interactions are essential for the compound’s activation and subsequent therapeutic effects. Additionally, N-Desmethyl Imatinib interacts with P-glycoprotein, a drug efflux transporter, which can influence its bioavailability and clearance .
Cellular Effects
N-Desmethyl Imatinib exerts significant effects on various cell types and cellular processes. It influences cell function by inhibiting the Bcr-Abl tyrosine kinase, a protein that plays a critical role in cell signaling pathways, gene expression, and cellular metabolism . This inhibition leads to the suppression of abnormal cell proliferation and induces apoptosis in cancer cells. Furthermore, N-Desmethyl Imatinib affects the expression of genes involved in cell cycle regulation and apoptosis .
Molecular Mechanism
At the molecular level, N-Desmethyl Imatinib exerts its effects by binding to the ATP-binding site of the Bcr-Abl tyrosine kinase, thereby inhibiting its activity . This inhibition prevents the phosphorylation of downstream signaling molecules, leading to the suppression of cell proliferation and induction of apoptosis . Additionally, N-Desmethyl Imatinib can inhibit other tyrosine kinases, such as c-KIT and PDGFR, contributing to its therapeutic effects .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of N-Desmethyl Imatinib can change over time. The compound exhibits a long elimination half-life, which contributes to its sustained therapeutic effects . Studies have shown that N-Desmethyl Imatinib remains stable under various conditions, with minimal degradation observed over extended periods . Long-term exposure to N-Desmethyl Imatinib has been associated with continued inhibition of cell proliferation and induction of apoptosis in cancer cells .
Dosage Effects in Animal Models
The effects of N-Desmethyl Imatinib vary with different dosages in animal models. At therapeutic doses, the compound effectively inhibits tumor growth and induces apoptosis without causing significant toxicity . At higher doses, N-Desmethyl Imatinib can cause adverse effects, including hepatotoxicity and nephrotoxicity . These findings highlight the importance of optimizing dosage to achieve maximum therapeutic benefits while minimizing potential side effects.
Metabolic Pathways
N-Desmethyl Imatinib is primarily metabolized by the cytochrome P450 enzymes CYP3A4 and CYP3A5 . This metabolic pathway involves the demethylation of Imatinib to form N-Desmethyl Imatinib, which retains similar therapeutic properties . The compound’s metabolism can be influenced by various factors, including genetic polymorphisms and interactions with other drugs that modulate CYP3A4 activity .
Transport and Distribution
N-Desmethyl Imatinib is transported and distributed within cells and tissues through various transporters and binding proteins. It is a substrate for P-glycoprotein, which can affect its cellular uptake and efflux . Additionally, N-Desmethyl Imatinib interacts with organic cation transporters (OCT1 and OCTN2) and organic anion transporting polypeptides (OATP1A2 and OATP1B3), which play roles in its distribution and elimination .
Subcellular Localization
The subcellular localization of N-Desmethyl Imatinib is influenced by its interactions with specific targeting signals and post-translational modifications. The compound is primarily localized in the cytoplasm, where it exerts its inhibitory effects on tyrosine kinases . Additionally, N-Desmethyl Imatinib can accumulate in the nucleus, where it may influence gene expression and other nuclear processes .
Métodos De Preparación
Rutas sintéticas y condiciones de reacción: N-Desmetil Imatinib se sintetiza a través de la desmetilación del Imatinib. El proceso generalmente implica el uso de agentes desmetilantes específicos en condiciones controladas. Un método común involucra el uso de enzimas del citocromo P450, particularmente CYP3A4 y CYP3A5, que facilitan la eliminación de un grupo metilo del Imatinib .
Métodos de producción industrial: En un entorno industrial, la producción de this compound implica procesos de biotransformación a gran escala utilizando sistemas microbianos o enzimáticos. Estos sistemas se optimizan para mejorar el rendimiento y la pureza del compuesto. El proceso se monitorea cuidadosamente para garantizar la coherencia y la calidad .
Análisis De Reacciones Químicas
Tipos de reacciones: N-Desmetil Imatinib sufre diversas reacciones químicas, que incluyen:
Oxidación: Esta reacción implica la adición de oxígeno o la eliminación de hidrógeno, a menudo facilitada por agentes oxidantes.
Reducción: Esta reacción implica la adición de hidrógeno o la eliminación de oxígeno, típicamente utilizando agentes reductores.
Sustitución: Esta reacción implica la sustitución de un grupo funcional por otro, a menudo utilizando reactivos y catalizadores específicos.
Reactivos y condiciones comunes:
Agentes oxidantes: Peróxido de hidrógeno, permanganato de potasio.
Agentes reductores: Borohidruro de sodio, hidruro de aluminio y litio.
Catalizadores: Paladio sobre carbono, óxido de platino.
Productos principales formados: Los productos principales formados a partir de estas reacciones dependen de las condiciones específicas y los reactivos utilizados. Por ejemplo, la oxidación puede producir derivados hidroxilados, mientras que la reducción puede producir compuestos desoxigenados .
Comparación Con Compuestos Similares
Imatinib: The parent compound, used widely in cancer treatment.
Nilotinib: Another tyrosine kinase inhibitor with a similar mechanism of action.
Dasatinib: A multi-targeted kinase inhibitor used in the treatment of CML.
Bosutinib: A dual Src/Abl kinase inhibitor used in CML therapy.
Uniqueness of N-Desmethyl Imatinib: N-Desmethyl Imatinib is unique due to its formation as a metabolite of Imatinib and its retention of significant biological activity. Unlike some other metabolites, it continues to exert therapeutic effects, making it a valuable compound in both clinical and research settings .
Propiedades
IUPAC Name |
N-[4-methyl-3-[(4-pyridin-3-ylpyrimidin-2-yl)amino]phenyl]-4-(piperazin-1-ylmethyl)benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H29N7O/c1-20-4-9-24(17-26(20)34-28-31-12-10-25(33-28)23-3-2-11-30-18-23)32-27(36)22-7-5-21(6-8-22)19-35-15-13-29-14-16-35/h2-12,17-18,29H,13-16,19H2,1H3,(H,32,36)(H,31,33,34) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQQYXPHRXIZMDM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C2=CC=C(C=C2)CN3CCNCC3)NC4=NC=CC(=N4)C5=CN=CC=C5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H29N7O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80193500 | |
| Record name | CGP-74588 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80193500 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
479.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
404844-02-6 | |
| Record name | N-Desmethylimatinib | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0404844026 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | CGP-74588 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80193500 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | CGP-74588 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6GOH0N63QD | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does N-desmethyl imatinib exert its therapeutic effect?
A: Like its parent compound imatinib, NDI functions as a tyrosine kinase inhibitor. Both compounds exert their primary therapeutic effect by inhibiting the BCR-ABL tyrosine kinase [, , , ], an aberrant protein formed by the fusion of the BCR and ABL genes. This fusion protein drives the uncontrolled proliferation of white blood cells, leading to CML.
Q2: Does N-desmethyl imatinib exhibit similar potency to imatinib?
A: While both compounds target BCR-ABL, research suggests NDI exhibits a slightly lower potency compared to imatinib [, ]. This difference might be attributed to subtle structural variations influencing their binding affinity to the target kinase.
Q3: Are there any differences in the downstream effects of imatinib and N-desmethyl imatinib?
A: While both compounds primarily target BCR-ABL, research hints at potential differences in their downstream effects. For example, one study found that ABCG2, a protein involved in drug transport, exhibits a stronger influence on the efficacy of NDI compared to imatinib []. This suggests that the cellular handling and subsequent effects of these compounds might differ, warranting further investigation.
Q4: How is N-desmethyl imatinib formed in the body?
A: NDI is primarily formed through the metabolism of imatinib by cytochrome P450 (CYP) enzymes, mainly CYP3A4 and CYP2C8 [, , , , ]. This biotransformation process plays a key role in determining the plasma concentrations of both compounds.
Q5: How significant is the contribution of CYP2C8 to N-desmethyl imatinib formation?
A: Research indicates that genetic variations in the CYP2C8 enzyme can significantly influence the metabolism of imatinib to NDI. Specifically, the CYP2C8*3 polymorphism has been identified as a gain-of-function variant, leading to increased NDI formation [, ]. This highlights the role of pharmacogenomics in understanding interindividual variability in drug response.
Q6: Does apigenin, a natural flavonoid, interact with imatinib metabolism?
A: Studies in rats revealed that apigenin can influence the pharmacokinetics of both imatinib and NDI. Interestingly, the effects varied depending on the duration of apigenin administration. Short-term exposure appeared to inhibit metabolism, while long-term exposure seemed to accelerate it []. This suggests a complex interplay between apigenin and the metabolic pathways involved in imatinib and NDI clearance.
Q7: Why is therapeutic drug monitoring of imatinib and N-desmethyl imatinib important?
A: Therapeutic drug monitoring (TDM) of imatinib and NDI is crucial due to the substantial interindividual variability in their pharmacokinetics [, , , ]. Factors like age, genetics, co-medications, and disease state can significantly impact drug exposure, influencing both efficacy and toxicity.
Q8: What analytical techniques are commonly employed for quantifying imatinib and N-desmethyl imatinib?
A: Several analytical methods have been developed and validated for the accurate and sensitive quantification of imatinib and NDI in biological samples. High-performance liquid chromatography (HPLC) coupled with ultraviolet detection (UV) [, ], tandem mass spectrometry (MS/MS) [, , , , , , , , ], and enzyme-linked immunosorbent assay (ELISA) [] are among the most widely used techniques.
Q9: Do drug transporters like ABCB1 (P-glycoprotein) influence the efficacy of imatinib and N-desmethyl imatinib?
A: Research suggests that ABCB1, a prominent efflux transporter, plays a role in transporting NDI, but its impact on imatinib transport is less pronounced [, ]. This difference might contribute to variations in their intracellular concentrations and subsequent therapeutic effects.
Q10: Are there any known mechanisms of resistance to imatinib and N-desmethyl imatinib?
A: While both compounds are effective in treating CML, resistance can develop over time. One of the main mechanisms involves mutations in the BCR-ABL kinase domain, reducing the binding affinity of imatinib and NDI [].
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![5-Phenyl-3-(pyridin-3-ylmethyl)imidazo[4,5-c][1,8]naphthyridin-4-one](/img/structure/B1240938.png)
![2-Propyl-3-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]-5-[2-(2,2,2-trifluoroacetyl)pyrrol-1-yl]imidazole-4-carboxylic acid](/img/structure/B1240939.png)
![(1S,2S,5S,7S,10R,11R,14R,16R,19S,20S,23S,25S,28R,29R,32R,34R)-5,23-diethyl-2,11,14,20,29,32-hexamethyl-4,13,22,31,37,38,39,40-octaoxapentacyclo[32.2.1.17,10.116,19.125,28]tetracontane-3,12,21,30-tetrone](/img/structure/B1240940.png)
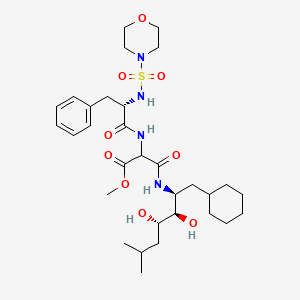
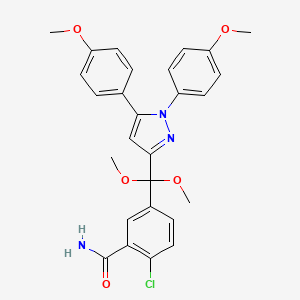
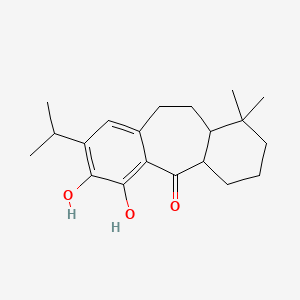

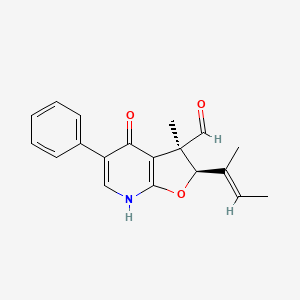
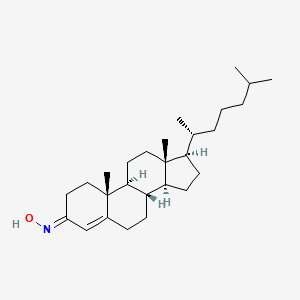

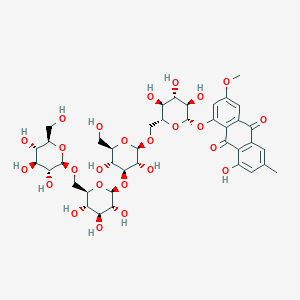
![6-methoxy-N-(4-methoxyphenyl)-5-methyl-3-oxo-1,2-dihydropyrido[1,2-a]benzimidazole-4-carboxamide](/img/structure/B1240957.png)
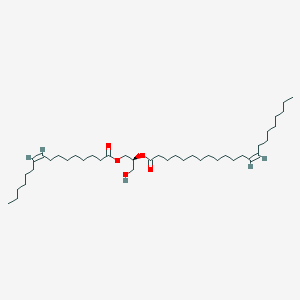
![[(2R)-1-[(Z)-hexadec-9-enoyl]oxy-3-[(9Z,12Z)-octadeca-9,12-dienoyl]oxypropan-2-yl] octadecanoate](/img/structure/B1240960.png)
